molecular formula C24H23N3O4 B13775706 benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

Cat. No.: B13775706
M. Wt: 417.5 g/mol
InChI Key: IOCMTLUYJPUAGS-FPOVZHCZSA-N
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Description

Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate is a complex organic compound with a unique tetracyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione. The process includes various steps such as cyclization, oxidation, and esterification under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate has several applications in scientific research:

    Chemistry: It is used to study complex molecular structures and reaction mechanisms.

    Biology: It can be used as a probe to investigate biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • (2S,8S)-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-7-one
  • (2S,8R)-2-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-7-one

Uniqueness

Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate is unique due to its specific tetracyclic structure and the presence of multiple functional groups. This makes it a valuable compound for studying complex chemical reactions and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate

InChI

InChI=1S/C24H23N3O4/c28-22(31-14-15-6-2-1-3-7-15)11-10-19-24(30)27-13-20-17(12-21(27)23(29)26-19)16-8-4-5-9-18(16)25-20/h1-9,19,21,25H,10-14H2,(H,26,29)/t19-,21-/m0/s1

InChI Key

IOCMTLUYJPUAGS-FPOVZHCZSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C(=O)N2CC3=C1C4=CC=CC=C4N3)CCC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1C2C(=O)NC(C(=O)N2CC3=C1C4=CC=CC=C4N3)CCC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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